molecular formula C19H21NO3 B1359420 2-Methoxy-4'-morpholinomethyl benzophenone CAS No. 898769-68-1

2-Methoxy-4'-morpholinomethyl benzophenone

Cat. No.: B1359420
CAS No.: 898769-68-1
M. Wt: 311.4 g/mol
InChI Key: NBXGICXHJZMUAD-UHFFFAOYSA-N
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Description

2-Methoxy-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO3 It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 2-position and a morpholinomethyl group at the 4’-position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 2-Methoxy-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-Methoxy-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Studied for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is exploited in photodynamic therapy for targeting cancer cells. The molecular targets include cellular membranes, proteins, and DNA, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGICXHJZMUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642618
Record name (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-68-1
Record name (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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